molecular formula C24H14F4N2O2 B2658385 N-[5-(3,4-difluorobenzamido)naphthalen-1-yl]-3,4-difluorobenzamide CAS No. 328118-45-2

N-[5-(3,4-difluorobenzamido)naphthalen-1-yl]-3,4-difluorobenzamide

Cat. No.: B2658385
CAS No.: 328118-45-2
M. Wt: 438.382
InChI Key: KTVONHXVQOAAGK-UHFFFAOYSA-N
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Description

N-[5-(3,4-difluorobenzamido)naphthalen-1-yl]-3,4-difluorobenzamide is a synthetic compound featuring a naphthalene core substituted with two 3,4-difluorobenzamide groups.

Properties

IUPAC Name

N-[5-[(3,4-difluorobenzoyl)amino]naphthalen-1-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14F4N2O2/c25-17-9-7-13(11-19(17)27)23(31)29-21-5-1-3-15-16(21)4-2-6-22(15)30-24(32)14-8-10-18(26)20(28)12-14/h1-12H,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVONHXVQOAAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2NC(=O)C3=CC(=C(C=C3)F)F)C(=C1)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(3,4-difluorobenzamido)naphthalen-1-yl]-3,4-difluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the naphthalene derivative: The naphthalene ring is functionalized with appropriate substituents to introduce the amido group.

    Introduction of difluorobenzamide: The difluorobenzamide group is introduced through a coupling reaction, often using reagents like amines and acyl chlorides under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing catalysts and automated processes.

Chemical Reactions Analysis

N-[5-(3,4-difluorobenzamido)naphthalen-1-yl]-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide or naphthalene rings are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[5-(3,4-difluorobenzamido)naphthalen-1-yl]-3,4-difluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases caused by microbial infections.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[5-(3,4-difluorobenzamido)naphthalen-1-yl]-3,4-difluorobenzamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide

  • Structure : Features a 3,4-difluoroaniline group linked to a 3,4,5-trimethoxybenzoyl moiety.
  • Key Properties :
    • Planarity : The trimethoxybenzoyl group and difluoroaniline ring are nearly coplanar (dihedral angle = 2.33°), facilitating intermolecular hydrogen bonding (N–H···O) and 1D supramolecular chain formation .
    • Biological Activity : Acts as a tyrosinase inhibitor, targeting melanin synthesis. The trimethoxy group enhances binding interactions with tyrosinase’s active site, while fluorine atoms improve metabolic stability .
  • Comparison : Unlike the naphthalene-based target compound, this analog uses a single benzene ring with methoxy substituents, which may limit its aromatic stacking capacity but improve solubility.

2-(4-Chloro-2-fluorophenylamino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide

  • Structure: Contains a cyclopropylmethoxy group and a 4-chloro-2-fluorophenylamino substituent.
  • Key Properties :
    • Fluorine/Chlorine Synergy : The chloro-fluoro substitution pattern may enhance halogen bonding with biomolecular targets.
    • Application : Used as a fluorescent polarization tracer, suggesting utility in biochemical assays .

N-[(2S)-6-Amino-1-[5-[[4-[2-(3,4-dichlorophenyl)ethoxy]phenyl]methyl]-1,2,4-oxadiazol-3-yl]-1-oxohexan-2-yl]-3,4-difluorobenzamide;hydrochloride

  • Structure : A complex molecule with an oxadiazole core, dichlorophenyl ethoxy group, and 3,4-difluorobenzamide.
  • Key Properties :
    • Target Engagement : Binds to Coagulation Factor VII (F7), a key enzyme in blood clotting pathways .
    • Design Rationale : The oxadiazole and dichlorophenyl groups likely enhance target specificity, while difluorobenzamide contributes to stability.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target Notable Activity Reference
N-[5-(3,4-difluorobenzamido)naphthalen-1-yl]-3,4-difluorobenzamide Naphthalene Dual 3,4-difluorobenzamide Hypothetical enzyme/receptor Inferred aromatic stacking potential N/A
N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide Benzene 3,4,5-Trimethoxybenzoyl, 3,4-difluoroaniline Tyrosinase Melanin synthesis inhibition
2-(4-Chloro-2-fluorophenylamino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide Benzene Cyclopropylmethoxy, 4-chloro-2-fluorophenylamino Fluorescent assays Polarization tracer
N-[(2S)-...-3,4-difluorobenzamide;hydrochloride Oxadiazole-hexanoyl Dichlorophenyl ethoxy, difluorobenzamide Coagulation Factor VII Investigative binder

Functional Implications of Substituent Differences

  • Fluorine Substitution: All compounds include fluorine atoms, which improve lipophilicity and resistance to oxidative metabolism. However, the dual difluorobenzamide groups in the target compound may amplify these effects compared to mono-fluorinated analogs .
  • Biological Targets : While and highlight tyrosinase and F7 as targets for related compounds, the target compound’s naphthalene core suggests possible utility in oncology or anti-inflammatory contexts, where polyaromatic systems are common .

Biological Activity

N-[5-(3,4-difluorobenzamido)naphthalen-1-yl]-3,4-difluorobenzamide is a synthetic compound with potential therapeutic applications. Its structure, characterized by a naphthalene core and difluorobenzamide substituents, suggests possible interactions with biological targets, particularly in the context of cancer treatment and antimicrobial activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.

  • Chemical Formula : C24H14F4N2O2
  • Molecular Weight : 426.37 g/mol
  • CAS Number : 328118-45-2

The compound features a complex arrangement of aromatic rings, which enhances its lipophilicity and may influence its interaction with biological membranes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Cycle Progression : The compound disrupts the normal cell cycle, leading to G2/M phase arrest.
  • Induction of Apoptosis : It promotes programmed cell death via intrinsic pathways, evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.
  • Targeting Specific Kinases : Studies suggest that it may inhibit specific kinases involved in cancer progression, although further research is needed to identify these targets conclusively.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various bacterial strains. The following data highlights its effectiveness:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Effectiveness
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLModerate
Bacillus subtilis16 µg/mLHigh

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment, supporting the hypothesis that this compound induces apoptosis in cancer cells .

Study 2: Antimicrobial Testing

Another research effort focused on assessing the antimicrobial activity of the compound against Staphylococcus aureus. The study utilized agar diffusion methods to determine the zone of inhibition. Results showed significant antibacterial activity with zones exceeding 15 mm at higher concentrations (≥64 µg/mL). This suggests that the compound could serve as a lead structure for developing new antibiotics .

Study 3: Mechanistic Insights

A computational modeling approach was employed to predict the binding affinity of this compound to target proteins involved in cancer signaling pathways. Docking studies revealed strong interactions with key residues in these proteins, indicating a high likelihood of effective binding and subsequent inhibition .

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